2,4-Dichloro-3-nitroquinoline
Overview
Description
2,4-Dichloro-3-nitroquinoline is a chlorinated nitroquinoline derivative, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2,4-dichloro-3-nitroquinoline, they do provide insights into the synthesis, properties, and structural analysis of related nitroquinoline compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of nitroquinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, 3-nitroquinolines can be synthesized from the reaction of beta-nitrostyrenes with 2-aminobenzaldehyde derivatives in the presence of DABCO, followed by oxidation to obtain the quinoline structure . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of nitroquinoline synthesis, which could be adapted for the synthesis of 2,4-dichloro-3-nitroquinoline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitroquinoline derivatives is often confirmed using techniques such as NMR and MS . Crystallographic studies provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns observed in co-crystals of nitrobenzoic acid with nitroquinoline derivatives . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Nitroquinolines can undergo various chemical reactions, including oxidative-chlorination splitting , condensation with other reactive compounds , and nucleophilic substitution . These reactions are influenced by the nitro and chloro substituents on the quinoline ring, which can affect the electron density and reactivity of the molecule. The ability to undergo diverse chemical transformations makes nitroquinolines valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroquinoline derivatives are determined by their molecular structure. The presence of nitro and chloro groups can influence the acidity, basicity, solubility, and stability of the compound. For example, the hydrogen bonding observed in crystal structures can suggest a propensity for forming solid-state interactions, which may affect the compound's solubility and melting point . Additionally, the reactivity of the nitro group can be a key factor in the compound's chemical behavior and potential applications.
Scientific Research Applications
Anticancer Agent Synthesis
2,4-Dichloro-3-nitroquinoline has been utilized in the synthesis of novel anticancer agents. A study by Chauhan et al. (2015) involved the microwave-assisted synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, derived from 2,4-dichloro-3-nitroquinoline. These compounds exhibited significant antiproliferative activity against human lung and colon cancer cell lines, suggesting their potential as anticancer agents (Chauhan et al., 2015).
Corrosion Inhibition
Another study explored the corrosion inhibition properties of quinoline derivatives, including 2,4-dichloro-3-nitroquinoline, for mild steel in hydrochloric acid solution. This research found that these derivatives are excellent inhibitors for metal corrosion, demonstrating their potential application in industrial processes (Lgaz et al., 2017).
Synthesis of Quinoline Proton Sponges
In the field of chemical synthesis, 2,4-dichloro-3-nitroquinoline has been used to create quinoline proton sponges. Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new type of quinoline proton sponge, using 2,4-dichloro-3-nitroquinoline as a starting material (Dyablo et al., 2015).
Mutagenic Spectrum Analysis
2,4-Dichloro-3-nitroquinoline is also instrumental in studies on mutagenesis. Downes et al. (2014) utilized 4-nitroquinoline 1-oxide, related to 2,4-dichloro-3-nitroquinoline, to study the mutagenic spectrum in Aspergillus nidulans. This research provides insights into how such compounds induce mutations, contributing to the understanding of DNA damage and repair mechanisms (Downes et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJVCHKGRUCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382862 | |
Record name | 2,4-dichloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-nitroquinoline | |
CAS RN |
132521-66-5 | |
Record name | 2,4-dichloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.